molecular formula C12H14O2 B14727215 2,2,4-Trimethylchromen-6-ol CAS No. 5331-20-4

2,2,4-Trimethylchromen-6-ol

Cat. No.: B14727215
CAS No.: 5331-20-4
M. Wt: 190.24 g/mol
InChI Key: WMPVYVYQUPPSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethylchromen-6-ol is an organic compound with the molecular formula C12H14O2 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylchromen-6-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,2,4-trimethyl-1,3-pentanediol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate carbocation, which undergoes intramolecular cyclization to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylchromen-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2,2,4-Trimethylchromen-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylchromen-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the methyl groups at positions 2 and 4.

    2,2-Dimethylchroman-6-ol: Similar but with fewer methyl groups.

    6-Hydroxychroman: Lacks the methyl groups at positions 2 and 4.

Uniqueness: 2,2,4-Trimethylchromen-6-ol is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity

Properties

CAS No.

5331-20-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2,4-trimethylchromen-6-ol

InChI

InChI=1S/C12H14O2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,13H,1-3H3

InChI Key

WMPVYVYQUPPSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=C(C=C2)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.